2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 311332-82-8
Cat. No.: VC15493565
Molecular Formula: C20H16N4O3S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311332-82-8 |
|---|---|
| Molecular Formula | C20H16N4O3S |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-amino-1-(3-nitrophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C20H16N4O3S/c21-10-15-18(12-7-8-28-11-12)19-16(5-2-6-17(19)25)23(20(15)22)13-3-1-4-14(9-13)24(26)27/h1,3-4,7-9,11,18H,2,5-6,22H2 |
| Standard InChI Key | XXVSUEWFMGSOKX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CSC=C4)C(=O)C1 |
Introduction
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline derivative class. It features a hexahydroquinoline core, an amino group, a carbonitrile group, and a thiophene ring, which contribute to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the Hantzsch reaction, which is a classical approach for synthesizing quinoline derivatives . The specific synthesis pathway may vary depending on the availability of starting materials and the desired yield.
Biological Activity
Compounds similar to 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile often exhibit significant biological activities, including antimicrobial and anticancer effects. The structural features of this compound, such as the nitro group and the thiophene ring, are known to contribute to these activities .
Research Findings and Potential Applications
Research on quinoline derivatives has shown promising results in various therapeutic areas. For instance, some quinoline derivatives have been evaluated for their anti-inflammatory and anticancer properties through mechanisms involving COX1 and COX2 inhibition . The specific biological activity of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has not been extensively documented but is expected to be significant due to its structural features.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-7,7-dimethyl-5-oxo-4-phenyltetrahydrochromene | Similar quinoline core | Antimicrobial |
| Ethyl 2-amino-4-(3-nitrophenyl)-1-(4-fluorophenyl)-7,7-dimethylhexahydroquinoline | Contains nitro group | Anticancer |
| 2-Amino-4-thiophenecarboxylic acid | Thiophene ring | Antimicrobial |
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